![molecular formula C6H6N2 B14676768 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene CAS No. 34122-54-8](/img/structure/B14676768.png)
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene is a unique and intriguing compound with the molecular formula C6H6N2. It is characterized by its complex tetracyclic structure, which includes two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene involves intricate organic reactions. One common method involves the thermolysis of tetracyclo[3.3.0.02,4.03,6]oct-7-ene at high temperatures ranging from 270°C to 500°C. This process results in the formation of equilibrating dihydropentalenes within a few seconds .
Industrial Production Methods
While specific industrial production methods for 7,8-Diazatetracyclo[33002,4
Chemical Reactions Analysis
Types of Reactions
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: Substitution reactions involving common reagents can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene has several scientific research applications:
Chemistry: The compound is studied for its unique structure and reactivity, making it a subject of interest in organic chemistry research.
Biology: Its potential biological activity is explored for various applications, including drug development and biochemical studies.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including materials science and chemical manufacturing
Mechanism of Action
The mechanism of action of 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic structure allows it to engage in unique interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[3.3.0.02,4.03,6]oct-7-ene: A structurally related compound that shares the tetracyclic framework but lacks the nitrogen atoms.
Dihydropentalenes: Formed as intermediates during the thermolysis of tetracyclo[3.3.0.02,4.03,6]oct-7-ene.
Uniqueness
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene is unique due to the presence of nitrogen atoms within its tetracyclic structure. This feature imparts distinct chemical and biological properties, setting it apart from similar compounds and making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
34122-54-8 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
7,8-diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene |
InChI |
InChI=1S/C6H6N2/c7-5-2-1-3(2)6(8-7)4(1)5/h1-6H |
InChI Key |
RSYZGKVRUPWTSX-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C1C4C2C3N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
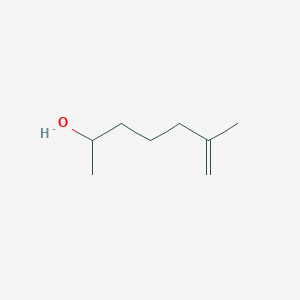
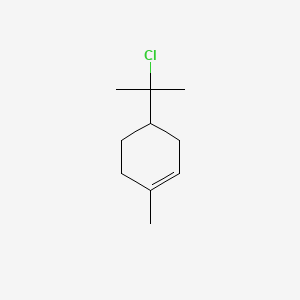

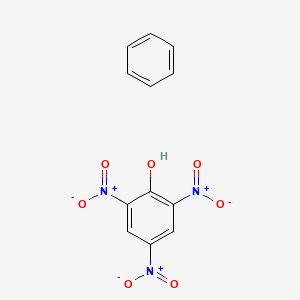
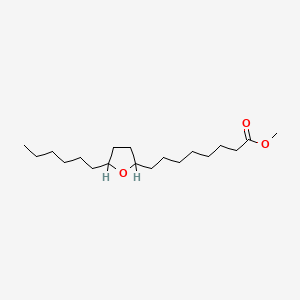
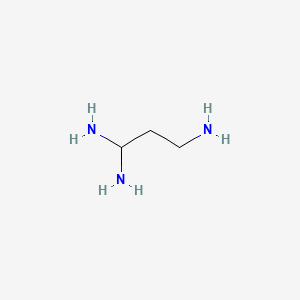
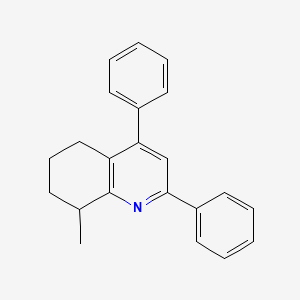

![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
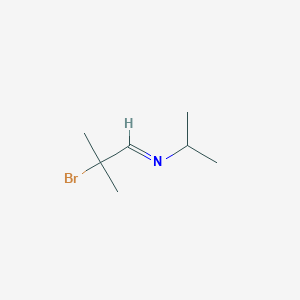
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
